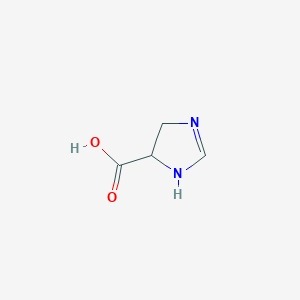

4,5-dihydro-1H-imidazole-5-carboxylic acid

Beschreibung

Significance of Imidazole (B134444) and Dihydroimidazole (B8729859) Heterocycles in Organic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, represent a vast and vital area of organic chemistry. researchgate.netsciencepublishinggroup.combritannica.com Among these, nitrogen-containing heterocycles are of particular interest due to their widespread presence in natural products and synthetic pharmaceuticals. researchgate.netjournalijcar.org The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of this chemical class. britannica.comwikipedia.orgtsijournals.com It is a planar, water-soluble, and highly polar molecule. researchgate.nettsijournals.comtsijournals.com

The significance of the imidazole scaffold is underscored by its presence in fundamental biological molecules. sciencepublishinggroup.com The amino acid histidine, for instance, features an imidazole side chain that plays a crucial role in the function of many proteins and enzymes and is involved in intracellular buffering. wikipedia.org Histidine can be decarboxylated to form histamine, a biogenic amine involved in local immune responses and neurotransmission. wikipedia.org Furthermore, the purine (B94841) ring system, a key component of nucleic acids (DNA and RNA), contains a fused imidazole ring. sciencepublishinggroup.comisca.me

The synthetic versatility of the imidazole nucleus has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, anticancer, antihypertensive, and antiviral properties. researchgate.netsciencepublishinggroup.comresearchgate.net

The dihydroimidazole, or imidazoline (B1206853), ring is a related heterocycle where the 4,5-double bond of imidazole is saturated. wikipedia.org This seemingly small structural modification from an aromatic to a saturated or partially saturated ring system significantly alters the molecule's three-dimensional shape and electronic properties. These changes can lead to novel biological activities and applications, making dihydroimidazoles valuable building blocks in their own right for the synthesis of diverse molecular architectures. nih.gov

Contextualizing 4,5-dihydro-1H-imidazole-5-carboxylic acid within Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a central theme in organic chemistry, with a continuous drive to develop efficient and selective methodologies. researchgate.netsciencepublishinggroup.com The construction of the imidazole ring was first reported in 1858 by Heinrich Debus, who synthesized it from glyoxal, formaldehyde, and ammonia (B1221849). researchgate.netwikipedia.org Since then, numerous methods have been developed for creating substituted imidazoles. researchgate.net

Synthesizing specific derivatives like this compound involves strategic approaches that build upon the foundational principles of heterocyclic chemistry. While specific, detailed synthetic routes for this exact molecule are not extensively documented in prominent literature, its structure suggests plausible synthetic pathways derived from known methods for related compounds.

For instance, the synthesis of 1,5-disubstituted imidazole-4-carboxylates has been achieved through the cycloaddition of α-isocyanoacetates with imidoyl chlorides. nih.gov The synthesis of various imidazole carboxylic acid derivatives often involves multi-step processes, including the construction of the imidazole ring followed by modification of substituents or direct carboxylation. One patented method for preparing imidazole-4(5)-monocarboxylic acids involves reacting an imidazole with carbon dioxide and an alkali metal compound at elevated temperature and pressure. google.com Another approach involves the oxidation of 4-hydroxymethylimidazoles. google.com

The synthesis of the dihydroimidazole ring can be approached differently. For example, partially and fully hydrogenated pyrrolo[1,2-a]imidazoles, which contain a dihydroimidazole core, are considered valuable synthetic blocks. nih.gov The synthesis of the specific target, this compound, would likely involve the cyclization of appropriate precursors, such as a diamine derivative with a carboxylic acid or its synthetic equivalent, or the post-modification of a pre-formed dihydroimidazole ring.

Historical Perspectives and Early Research on Imidazole Carboxylic Acid Derivatives

The history of imidazole chemistry began in the 19th century. researchgate.net Imidazole itself was first prepared in 1858, though some of its derivatives were known even earlier. britannica.comwikipedia.org For example, allantoin (B1664786) was discovered in 1800, and parabanic acid was prepared from uric acid in 1837, both of which contain the imidazole structure. britannica.com

The study of imidazole carboxylic acids has a similarly long history, often intertwined with the chemistry of natural products. Imidazole-4,5-dicarboxylic acid, a closely related compound, can be prepared by methods known for over a century, such as the reaction of tartaric acid dinitrate with ammonia and formaldehyde, first reported in 1891. google.com It can also be produced by the oxidation of benzimidazole (B57391), a fused derivative of imidazole. google.com

Research into imidazole carboxylic acids has been driven by their utility as intermediates in the synthesis of more complex molecules. google.com For example, imidazole-4,5-dicarboxylic acid is a precursor for 4-aminoimidazole-5-carboxylic acid, which is an intermediate in purine synthesis, and it serves as a building block for semi-synthetic penicillins. google.com The dicarboxamide derivatives of this acid have also been investigated for their potential as kinase inhibitors due to their ability to mimic substituted purines. nih.gov

The focus on specific isomers, such as 1H-imidazole-4-carboxylic acid, has been prominent in coordination chemistry and materials science, where it is used as a ligand to create metal-organic frameworks and to stabilize metal ions in catalytic processes. medchemexpress.comsigmaaldrich.com While early research laid the groundwork, the continuous development of new synthetic methods and the exploration of their properties ensures that imidazole carboxylic acid derivatives, including dihydro-analogs like this compound, remain an active area of chemical investigation. medcraveonline.comresearchgate.net

Cyclization Reactions for Dihydroimidazole Ring Formation

The construction of the dihydroimidazole (or imidazoline) core is the foundational step in synthesizing the target compound and its analogues. This transformation typically involves the condensation and subsequent cyclization of carefully selected precursors.

The formation of the dihydroimidazole ring is commonly achieved through the reaction of a 1,2-diamine with a carbonyl compound or its derivative. The choice of these precursors is critical as it dictates the substitution pattern on the final heterocyclic ring. For instance, the reaction of o-phenylenediamines with acyclic ketones can be used to prepare dihydrobenzimidazoles, a related class of compounds rsc.org.

In more complex syntheses, multifunctional precursors are employed. For example, the synthesis of imidazole-4,5-dicarboxylic acid, a related scaffold, can start from imidazole itself, which is first hydroxymethylated using formaldehyde and then oxidized with nitric acid google.com. Another approach involves the oxidation of benzimidazole with agents like potassium dichromate or potassium permanganate (B83412) google.com. The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides utilizes imidazole-4,5-dicarboxylic acid (I45DA) as a scaffold, which is readily derivatized with amines and amino acid esters nih.gov.

The conditions under which cyclization occurs are pivotal for achieving high yields and selectivity. A range of catalytic systems and reaction environments have been developed to facilitate dihydroimidazole synthesis.

Modern synthetic strategies often employ transition metal catalysts. Copper-catalyzed three-component reactions involving α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield dihydroimidazoles under specific conditions organic-chemistry.org. Similarly, zinc triflate has been used as a catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from 3,4-diaminopyridine and various aldehydes jscimedcentral.com. These reactions often benefit from refluxing in solvents like methanol to achieve good yields jscimedcentral.com.

In addition to metal catalysis, innovative approaches such as photoredox catalysis have emerged. Visible light-induced intramolecular cyclization of diamines provides an efficient route to highly substituted tetrahydroimidazoles with high diastereoselectivity rsc.org. Furthermore, there is a growing interest in green chemistry principles, leading to the development of solvent- and catalyst-free reactions. For example, the preparation of dihydrobenzimidazoles can be achieved by reacting acyclic ketones and o-phenylenediamines under solvent-free conditions rsc.org.

| Catalytic Method | Catalyst/Condition | Reactants | Product Type | Reference |

| Metal Catalysis | Copper salts (e.g., Cu(OAc)₂) | α,β-unsaturated ketoximes, paraformaldehyde, amines | Dihydroimidazoles | organic-chemistry.org |

| Metal Catalysis | Zinc Triflate (Zn(OTf)₂) | 3,4-diaminopyridine, aryl aldehydes | Imidazo[4,5-c]pyridines | jscimedcentral.com |

| Photoredox Catalysis | Visible light | Diamines | Tetrahydroimidazoles | rsc.org |

| Green Chemistry | Solvent- and catalyst-free | Acyclic ketones, o-phenylenediamines | Dihydrobenzimidazoles | rsc.org |

Specific Synthetic Routes to this compound Derivatives

While general methods provide the foundation, specific derivatives often require tailored synthetic pathways to install the desired functional groups regioselectively.

The compound 2-methyl-4,5-dihydro-1H-imidazole-5-carboxylic acid is a known chemical entity nih.gov. While specific, detailed synthetic preparations are not extensively documented in literature, its synthesis would logically follow the general principles of dihydroimidazole formation. A plausible route would involve the cyclization of a suitably protected 2,3-diaminobutanoic acid derivative with an acetic acid equivalent (such as acetic anhydride or an orthoester) followed by deprotection.

Regioselective alkylation is a key strategy for synthesizing related N-substituted nitroimidazoles. For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole can be achieved with total regioselectivity at the N1 position using various alkylating agents in the presence of a base like potassium hydroxide (B78521) or potassium carbonate in solvents such as DMSO or DMF .

A key intermediate in the synthesis of the pharmaceutical agent Olmesartan (B1677269) is ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate chemicalbook.comgoogle.combiosynth.com. The synthesis of this precursor is well-established and serves as an excellent example of a specific route to a highly functionalized imidazole derivative.

The synthesis begins with diethyl 2-propyl-imidazole-4,5-dicarboxylate. This starting material is reacted with a Grignard reagent, specifically methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr), in an appropriate solvent like tetrahydrofuran (THF) chemicalbook.com. The reaction is typically conducted at low temperatures (e.g., -10 to 0°C) under an inert atmosphere chemicalbook.comguidechem.com. This step selectively transforms one of the ester groups into a tertiary alcohol, yielding the desired ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate with high yields, often between 85-90% chemicalbook.comchemicalbook.com.

To obtain the final carboxylic acid, the ethyl ester is hydrolyzed. This is typically achieved by refluxing the ester in a mixture of acetone and an aqueous sodium hydroxide solution. After the reaction is complete, the mixture is cooled and neutralized with an acid, such as hydrochloric acid, to a pH of around 6.4, which causes the precipitation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid as a solid google.com. This hydrolysis step is also highly efficient, with reported yields of 95% google.com.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1. Grignard Reaction | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | MeMgCl, THF, -10 to 0°C | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 85-90% | chemicalbook.comchemicalbook.com |

| 2. Hydrolysis | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 1. NaOH(aq), Acetone, reflux2. HCl | 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid | 95% | google.com |

The compound 4,5-dihydro-1H-imidazole-2-carboxamide is a known derivative guidechem.com. General methods for the synthesis of amide derivatives from carboxylic acids are applicable here. Typically, the corresponding carboxylic acid would be activated and then reacted with an amine source.

A common strategy involves using a condensing agent. For example, in the synthesis of other nitro-imidazole amide derivatives, phosphorus oxychloride is used as a condensing agent to react a carboxylic acid with various sulfonamides or isoniazid (B1672263) in a solvent like dry pyridine . This approach facilitates the formation of the amide bond and can produce appreciable yields .

Another versatile approach involves starting from imidazole-4,5-dicarboxylic acid, which can be readily derivatized to form imidazole-4,5-dicarboxamides (I45DCs). This scaffold allows for the synthesis of large libraries of compounds by reacting it with various amines, including amino acid esters and alkanamines, often through intermediates like imidazole phenyl ester-carboxamides nih.gov.

An exploration of modern synthetic strategies reveals a variety of methodologies for constructing the this compound scaffold and its analogues. These approaches prioritize efficiency, atom economy, and the introduction of molecular diversity. Key areas of development include one-pot reactions, the emerging field of biocatalysis, and the exploration of novel reagents and pathways.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dihydro-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4(8)3-1-5-2-6-3/h2-3H,1H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXMNQUCQFBNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592383 | |

| Record name | 4,5-Dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175210-28-3 | |

| Record name | 4,5-Dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 4,5 Dihydro 1h Imidazole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters, amides, and other acyl derivatives. Its reactivity is influenced by the electronic properties of the adjacent dihydroimidazole (B8729859) ring. The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack, a characteristic feature of carboxylic acid derivatives. libretexts.org The stability of the leaving group and the nature of the incoming nucleophile are key factors determining the outcome of these reactions. libretexts.org

The carboxylic acid moiety of dihydroimidazole derivatives can readily undergo esterification and amidation reactions to yield a variety of functionalized compounds. These reactions typically proceed via activation of the carboxylic acid or by direct condensation with an alcohol or amine, often under acidic or basic conditions.

Esterification: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by the alcohol. For instance, the synthesis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been accomplished through the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides. nih.gov While this is a synthesis of the ring itself, the resulting ester can be hydrolyzed to the corresponding carboxylic acid, demonstrating the reversible nature of this functional group transformation. nih.gov The hydrolysis of an ester to a carboxylic acid, such as the conversion of ethyl 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate to its corresponding carboxylic acid, is typically carried out using a base like sodium hydroxide (B78521) in an alcoholic solvent. rrpharmacology.ru

Amidation: Amidation reactions involve the coupling of the carboxylic acid with an amine. The imidazole-4,5-dicarboxylic acid scaffold, a related structure, is readily derivatized with amines and amino acid esters to form imidazole-4,5-dicarboxamides. nih.gov This suggests that 4,5-dihydro-1H-imidazole-5-carboxylic acid would similarly react with various amines to form the corresponding amides. The reaction of 4,5-imidazoledicarboxylic acid with thionyl chloride (SOCl₂) can form the acid chloride, which is a highly reactive intermediate for condensation with amines. researchgate.netwalshmedicalmedia.com This two-step procedure is a common strategy for forming amide bonds from carboxylic acids.

Table 1: Examples of Esterification and Amidation Reactions on Imidazole (B134444) Carboxylic Acids

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Diarylimidoyl chlorides, Ethyl isocyanoacetate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | nih.gov |

| Imidazole-4,5-dicarboxylic acid | Amino acid esters, Alkanamines | Imidazole-4,5-dicarboxamide | nih.gov |

| 4,5-Imidazoledicarboxylic acid | SOCl₂, then 7-beta-[D-(-)-alpha amino phenyl acetamido] cephalosporanic acid sodium salt | Cephalosporin derivative | researchgate.netwalshmedicalmedia.com |

| Ethyl 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate | Sodium hydroxide, Ethyl alcohol | 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | rrpharmacology.ru |

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon loss of CO₂. youtube.com For simple aliphatic carboxylic acids, this reaction typically requires high temperatures. youtube.com However, the presence of electron-withdrawing groups on the α-carbon can facilitate decarboxylation under milder conditions. youtube.com

Studies on the decarboxylation of heteroaromatic carboxylic acids have shown that the reaction can be mediated by reagents such as imidazole hydrochloride, which acts as a hydrochloric acid carrier, leading to excellent yields in a short time. researchgate.net While specific studies on the decarboxylation of this compound are not extensively documented, research on related structures like 1H-benzimidazole-2-carboxylic acid provides insight into this process. researchgate.net The decarboxylation of β-keto carboxylic acids is particularly facile and can occur with gentle heating, proceeding through a cyclic transition state. youtube.com The presence of the dihydroimidazole ring adjacent to the carboxylic acid may influence the reaction conditions required for decarboxylation.

Reactions Involving the Dihydroimidazole Ring System

The dihydroimidazole ring itself is a site of chemical reactivity, susceptible to oxidation, reduction, and substitution reactions. These transformations can alter the electronic properties and steric profile of the molecule, leading to new derivatives.

Oxidation: The oxidation of the imidazole ring can lead to various products depending on the oxidant and reaction conditions. For instance, the imidazole ring in histidine residues can undergo selective oxidation by the ascorbic acid-copper ion system, which is thought to proceed via the addition of a hydroxyl radical. nih.gov The oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid can yield 2-alkyl-substituted imidazole-4,5-dicarboxylic acids. walshmedicalmedia.comresearchgate.net Furthermore, some lophine (2,4,5-triphenylimidazole) derivatives are known to undergo rapid photo-oxidation reactions. rsc.org These examples suggest that the dihydroimidazole ring in this compound could be susceptible to oxidation, potentially leading to the corresponding aromatic imidazole derivative or ring-opened products.

Reduction: Reduction of the dihydroimidazole ring is also a possible transformation. While specific examples for this compound are limited, studies on related systems provide valuable information. For example, the reduction of a nitro group attached to the imidazole ring, as in 4-nitro-1H-imidazole-5-carboxylic acid, can be achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂/HCl) to yield the corresponding amino derivative. The stability of the dihydroimidazole ring under various reducing conditions would determine the feasibility of selective reductions of other functional groups within the molecule. The reversible redox chemistry of anionic 1,4-dihydro-1,4-diphosphinines, which involves a two-electron process, has also been studied, highlighting the potential for the dihydro-heterocycle ring to participate in electron transfer reactions. nih.gov

Table 2: Representative Oxidation and Reduction Reactions of Imidazole and Related Rings

| Substrate | Reagents/Conditions | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Histidine residues | Ascorbic acid, Copper ions | Oxidized histidine | Site-specific oxidation of the imidazole ring. | nih.gov |

| 2-Alkylbenzimidazoles | Hydrogen peroxide, Sulfuric acid | 2-Alkylimidazole-4,5-dicarboxylic acids | Oxidation of the benzene (B151609) part of the benzimidazole (B57391). | walshmedicalmedia.comresearchgate.net |

| Lophine derivatives | UV irradiation, Oxygen | Photo-oxidation products | Rapid photo-oxidation reaction. | rsc.org |

| 4-Nitro-1H-imidazole-5-carboxylic acid | H₂/Pd-C or SnCl₂/HCl | 4-Amino-1H-imidazole-5-carboxylic acid | Selective reduction of the nitro group. | |

| Anionic 1,4-dihydro-1,4-diphosphinines | Electrochemical oxidation/reduction | Dimerized product/Original anion | Reversible redox cycle. | nih.gov |

Substitution reactions on the dihydroimidazole ring can introduce new functional groups at the carbon or nitrogen atoms. A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been synthesized, indicating that the C2 position is amenable to substitution. nih.gov A convenient method for this involves the conversion of nitriles to imidazolines using ethylenediamine (B42938) and trimethylaluminum. nih.gov

For related aromatic imidazole systems, electrophilic substitution is a common reaction. slideshare.net In the case of nitro-substituted imidazoles, such as 4-nitro-1H-imidazole-5-carboxylic acid, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution at the 4-position under basic conditions. Potential nucleophiles for such reactions include thiols and amines. The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been reported through various multi-component reactions, showcasing the extensive possibilities for substitution on the imidazole core. researchgate.netresearchgate.net

Synthesis of Substituted 4,5-dihydro-1H-imidazol-5-ones and Carboxylates

The synthesis of substituted 4,5-dihydro-1H-imidazol-5-ones and the corresponding carboxylates represents an important area of derivatization. While direct synthesis from this compound is one route, other synthetic strategies often build the ring system with the desired substituents already in place.

The synthesis of 1,5-disubstituted imidazole-4-carboxylate esters is a key step towards obtaining related carboxylic acids. nih.gov One efficient method involves the direct formation from commercially available α-isocyanoacetates. nih.gov For example, ethyl 1,5-diaryl-1H-imidazole-4-carboxylates can be prepared via the cycloaddition of ethyl isocyanoacetate and N,N'-diarylimidoyl chlorides. nih.gov These ester intermediates can then be hydrolyzed to the target 1,5-diaryl-1H-imidazole-4-carboxylic acids. nih.gov

Structurally related compounds such as 4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized through multi-step sequences. nih.govnih.gov For example, iminoester hydrochlorides can be converted to ester ethoxycarbonyl hydrazones, which are then cyclized with hydrazine (B178648) hydrate (B1144303) to form 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. nih.gov These synthetic methodologies highlight the general strategies that could be adapted for the synthesis of substituted 4,5-dihydro-1H-imidazol-5-ones.

Table 3: Synthetic Approaches to Substituted Imidazole/Triazole Carboxylates and -ones

| Target Compound Class | Synthetic Precursors | Key Reagents/Steps | Reference |

|---|---|---|---|

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | N,N'-Diarylimidoyl chlorides, Ethyl isocyanoacetate | Cycloaddition reaction with a base (DBU). | nih.gov |

| 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethyl imidocarboxylate hydrochlorides, Ethyl carbazate, Hydrazine hydrate | Formation of hydrazone, then cyclization. | nih.gov |

| 1-Alkyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones | Not specified in abstract | Synthesis and characterization. | nih.gov |

| 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | Not specified in source | A known compound with a related core structure. | nih.gov |

Formation of Nitronyl Nitroxide Derivatives of Dihydroimidazoles

The synthesis of nitronyl nitroxide radicals from this compound is a multi-step process that leverages well-established methodologies in radical chemistry. The foundational pathway to nitronyl nitroxides, known as the Ullman condensation, typically involves the reaction of an aldehyde with a 1,2-bishydroxylamine, followed by oxidation.

A proposed synthetic route to generate nitronyl nitroxide derivatives from this compound would first necessitate the selective reduction of the carboxylic acid moiety to the corresponding aldehyde, 4,5-dihydro-1H-imidazole-5-carbaldehyde. This transformation is critical and requires mild conditions to avoid the reduction of the dihydroimidazole ring itself. Modern catalytic methods, such as hydrosilylation using a photoredox catalyst or a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have shown high selectivity for the reduction of carboxylic acids to aldehydes while tolerating other functional groups. rsc.orgnih.gov

Once the aldehyde is obtained, the classical Ullman procedure can be employed. This involves the condensation of the 4,5-dihydro-1H-imidazole-5-carbaldehyde with 2,3-bis(hydroxylamino)-2,3-dimethylbutane. This reaction forms a cyclic adduct, a substituted imidazolidine-1,3-diol. Subsequent oxidation of this intermediate, typically with an oxidizing agent such as lead(IV) oxide (PbO2) or manganese(IV) oxide (MnO2), yields the desired nitronyl nitroxide radical. nih.gov The stability of the resulting radical is a key feature of this class of compounds.

Scheme 1: Proposed Synthesis of a Nitronyl Nitroxide Derivative

| Step | Reaction | Reactants | Product |

| 1 | Selective Reduction | This compound, Hydrosilane, Catalyst | 4,5-dihydro-1H-imidazole-5-carbaldehyde |

| 2 | Condensation | 4,5-dihydro-1H-imidazole-5-carbaldehyde, 2,3-Bis(hydroxylamino)-2,3-dimethylbutane | Imidazolidine-1,3-diol intermediate |

| 3 | Oxidation | Imidazolidine-1,3-diol intermediate, Oxidizing Agent (e.g., MnO2) | 2-(4,5-dihydro-1H-imidazol-5-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1,3-dioxy |

This pathway highlights a modular approach to synthesizing novel nitronyl nitroxide radicals based on the this compound scaffold.

Derivatization Strategies for Enhancing Molecular Complexity

The structure of this compound provides several avenues for derivatization to increase molecular complexity and to modulate the physicochemical properties of the resulting compounds. These strategies can target the carboxylic acid group, the nitrogen atoms of the dihydroimidazole ring, and the C2 position of the heterocyclic core.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid functionality is a prime site for modification. Standard organic transformations can be applied to generate a diverse library of derivatives.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a range of esters. These esters can influence the solubility and pharmacokinetic properties of the molecule.

Amide Coupling: The carboxylic acid can be coupled with a wide array of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This allows for the introduction of diverse substituents, including amino acids, peptides, or other functional moieties.

Table 1: Examples of Carboxylic Acid Derivatization

| Derivative Type | Reagents | Resulting Functional Group |

| Ester | Alcohol (R-OH), Acid catalyst | -COOR |

| Amide | Amine (R-NH2), EDC, HOBt | -CONHR |

Derivatization of the Dihydroimidazole Ring:

The nitrogen atoms of the dihydroimidazole ring can also be functionalized to introduce additional complexity.

N-Alkylation/N-Arylation: The secondary amines in the ring can be alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides, under basic conditions. This can be used to attach various side chains or to link the molecule to other scaffolds.

Modification at the C2 Position: While the starting material is unsubstituted at the C2 position, this site can be a target for derivatization in related imidazole systems. For instance, conversion of a nitrile precursor at the C2 position to an imidazoline (B1206853) has been reported using ethylenediamine and trimethylaluminum. nih.gov This suggests that functionalization at the C2 position could be a viable strategy for creating more complex structures.

Table 2: Potential Dihydroimidazole Ring Derivatizations

| Position | Type of Reaction | Potential Reagents |

| N1, N3 | Alkylation | Alkyl halides (R-X), Base |

| N1, N3 | Acylation | Acyl chlorides (R-COCl), Base |

| C2 | (From precursor) | Nitriles, Organometallic reagents |

These derivatization strategies enable the systematic modification of the this compound scaffold, providing a powerful tool for the exploration of new chemical space and the development of molecules with novel properties and applications.

Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman) in Dihydroimidazole (B8729859) Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For 4,5-dihydro-1H-imidazole-5-carboxylic acid, the spectra are expected to exhibit characteristic bands for the carboxylic acid and the dihydroimidazole ring.

FT-IR Spectroscopy: The FT-IR spectrum of the closely related 1H-imidazole-4,5-dicarboxylic acid shows characteristic peaks for the imidazole (B134444) and carboxylic acid moieties. nih.govresearchgate.net For this compound, the spectrum would be distinguished by the vibrations of the saturated C-H bonds in the dihydroimidazole ring. Key expected vibrational modes include:

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. libretexts.org

N-H Stretching: A medium to strong band is anticipated in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching of the imidazole ring.

C-H Stretching: Absorptions for the C-H bonds of the dihydroimidazole ring are expected in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong absorption peak for the carbonyl group of the carboxylic acid is typically observed between 1725 and 1700 cm⁻¹. researchgate.net

C=N Stretching: The imine C=N stretch of the dihydroimidazole ring is expected to appear in the 1690-1640 cm⁻¹ region.

C-N Stretching: This vibration, associated with the imidazole ring, is typically found in the 1380-1160 cm⁻¹ range. researchgate.net

O-H Bending: In-plane and out-of-plane bending of the carboxylic acid O-H group can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. For dihydroimidazole derivatives, Raman spectra can help identify the C=N stretching and ring vibrations. researchgate.netmdpi.com DFT modeling of related imidazole compounds has been used to assign vibrational frequencies, with the C4=C5 stretching motion and various ring breathing modes being key identifiers. researchgate.net The amide-I band, related to C=O stretching, can also be recognized in the Raman spectra of similar structures. mdpi.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | |

| Imidazole | N-H Stretch | 3400-3200 | |

| Dihydroimidazole Ring | C-H Stretch | 3000-2850 | |

| Carboxylic Acid | C=O Stretch | 1725-1700 | ~1636 (Amide I) |

| Dihydroimidazole Ring | C=N Stretch | 1690-1640 | |

| Imidazole Ring | C-N Stretch | 1380-1160 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound would provide key information about the protons in the molecule. Based on studies of related 1,2-diaryl-4,5-dihydroimidazoles, the protons of the ethylenediamine (B42938) moiety in the dihydroimidazole ring appear as triplets. nih.gov The proton attached to the carboxylic acid group (COOH) is expected to be highly deshielded, appearing far downfield.

Predicted ¹H NMR Chemical Shifts:

-COOH: The acidic proton of the carboxylic acid is expected to resonate in the 10-13 ppm range, often as a broad singlet.

-NH-: The proton on the nitrogen of the imidazole ring would likely appear as a broad signal, with its chemical shift influenced by solvent and concentration.

CH (C5): The proton at the C5 position, adjacent to the carboxylic acid group, would be a multiplet.

CH₂ (C4): The methylene (B1212753) protons at the C4 position would appear as a multiplet.

CH (C2): The proton at the C2 position would also be a multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the dihydroimidazole ring will have distinct chemical shifts. In related 1,2-diaryl-4,5-dihydroimidazoles, the C4 and C5 carbons of the dihydroimidazole ring resonate between 52.2 and 55.8 ppm. nih.gov The carbonyl carbon of a carboxylic acid typically appears in the range of 170-185 ppm. thieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 170-185 |

| C2 (Imine) | ~160 |

| C5 | 50-60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids generally show a weak n → π* transition at around 200-210 nm. libretexts.org Imidazole and its derivatives also absorb in the UV region. For instance, imidazole has a characteristic absorption peak near 209 nm. mdpi.com The presence of the dihydroimidazole ring, which lacks the full aromaticity of imidazole, would likely result in a primary absorption at a lower wavelength, possibly below 220 nm, corresponding to the π → π* transition of the C=N bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation patterns. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of imidazole rings often involves the loss of small molecules like HCN. For this compound, key fragmentation peaks would be expected from the loss of water, the carboxyl group, and cleavage of the dihydroimidazole ring. The molecular ion peak (M+) would confirm the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation | Lost Fragment | Expected m/z |

|---|---|---|

| Molecular Ion | - | 114 |

| Loss of Water | H₂O | 96 |

| Loss of Carboxyl Radical | •COOH | 69 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Imidazole-4,5-dicarboxylic acid |

| 1,2-diaryl-4,5-dihydroimidazoles |

Computational and Theoretical Studies on 4,5 Dihydro 1h Imidazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 4,5-dihydro-1H-imidazole-5-carboxylic acid, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine its optimized molecular geometry and vibrational frequencies.

Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This process yields precise information about the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

For the imidazoline (B1206853) ring, the C-N and C-C single bonds would exhibit typical lengths for sp3-hybridized carbons and sp2/sp3-hybridized nitrogens. The C=N double bond within the ring would be shorter, reflecting its double bond character. The carboxylic acid group attached at the 5-position would have C=O and C-O bond lengths characteristic of carboxylic acids, with the C-C bond connecting it to the ring being of a standard single bond length.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific literature data for this compound was not found.)

| Bond Lengths | (Å) | Bond Angles | (°) | Dihedral Angles | (°) |

| N1-C2 | 1.28 | C2-N1-C5 | 108.0 | H-N1-C2-N3 | 180.0 |

| C2-N3 | 1.46 | N1-C2-N3 | 115.0 | N1-C2-N3-C4 | 0.0 |

| N3-C4 | 1.47 | C2-N3-C4 | 110.0 | C2-N3-C4-C5 | -25.0 |

| C4-C5 | 1.54 | N3-C4-C5 | 103.0 | N3-C4-C5-N1 | 20.0 |

| C5-N1 | 1.48 | C4-C5-N1 | 104.0 | C4-C5-N1-C2 | -10.0 |

| C5-C(O)OH | 1.52 | C4-C5-C(O)OH | 112.0 | N1-C5-C(O)-O | 150.0 |

| C=O | 1.21 | O=C-O | 125.0 | H-O-C-C5 | 180.0 |

| C-OH | 1.35 | O-C-C5 | 111.0 |

Vibrational Frequency Analysis and Assignments

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Key vibrational modes for this compound would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

N-H stretching from the imidazole (B134444) ring.

C-H stretching from both the ring and any substituents.

C=O stretching of the carboxylic acid, which is a strong and characteristic absorption.

C=N stretching of the imidazoline ring.

C-N and C-C stretching vibrations.

Various bending modes (scissoring, rocking, wagging, and twisting) for C-H, N-H, and O-H groups.

Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative and based on general principles of computational chemistry for similar structures.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 (broad) | Carboxylic acid O-H stretching |

| ν(N-H) | ~3350 | Imidazoline N-H stretching |

| ν(C-H) | ~3000-3100 | C-H stretching (ring) |

| ν(C=O) | ~1720 | Carboxylic acid C=O stretching |

| ν(C=N) | ~1650 | Imidazoline C=N stretching |

| δ(N-H) | ~1600 | N-H in-plane bending |

| δ(C-H) | ~1400-1450 | C-H bending |

| ν(C-O) | ~1250 | Carboxylic acid C-O stretching |

| ν(C-N) | ~1200 | C-N stretching |

Electronic Structure Analysis

The electronic properties of this compound can be elucidated through several theoretical analyses that provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the nitrogen atoms and the C=N bond. The LUMO is expected to be distributed over the electron-deficient regions, particularly the carboxylic acid group and the C=N bond. The analysis of the HOMO and LUMO distributions helps in predicting the sites for electrophilic and nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

In this compound, significant hyperconjugative interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(N) → σ(C-C) or n(O) → σ(C-C)). The NBO analysis also provides information on the natural atomic charges, offering a quantitative measure of the electron distribution across the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom of the imidazoline ring. The most positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid and the N-H protons of the ring, identifying them as the most likely sites for nucleophilic interaction.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure elucidation and for the assignment of experimental spectra.

The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. For ¹H and ¹³C NMR chemical shifts, DFT methods can often achieve a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov

Machine learning approaches have also emerged as a powerful tool for the rapid and accurate prediction of NMR chemical shifts for small molecules. nih.gov These models are trained on large databases of experimentally determined chemical shifts and molecular structures. nih.gov

Table 1: Hypothetical Theoretically Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155.2 |

| C4 | - | ~58.1 |

| C5 | ~4.1 | ~70.3 |

| N1-H | ~7.2 | - |

| N3 | - | - |

| C4-H₂ | ~3.5 | - |

| C5-H | ~4.1 | - |

| COOH | ~12.5 | ~175.4 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. Actual values would require specific quantum mechanical calculations.

Reaction Mechanism Investigations through Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For derivatives of imidazole, computational studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in the synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters, a key step involves a cycloaddition reaction. mdpi.com Computational modeling of such a reaction for this compound could reveal the stereoselectivity and regioselectivity of the process. Methods like DFT can be used to model the reactants, products, and transition states involved in synthetic pathways, such as the hydrolysis of an ester precursor to yield the carboxylic acid. mdpi.com

Furthermore, computational studies can investigate the biotransformation of related compounds. For example, the hydrolysis of a similar 4,5-dihydro-1,2-oxazole-5-carboxamide derivative into its carboxylic acid metabolite has been studied, and the structure of the metabolites confirmed through analytical techniques. rrpharmacology.ru Similar computational approaches could be applied to predict the metabolic fate of this compound.

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The structure and function of this compound in condensed phases are heavily influenced by intermolecular interactions, particularly hydrogen bonding. The molecule contains several hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen atoms and the carbonyl and hydroxyl oxygens). researchgate.net

Computational methods can be used to study the geometry and energetics of these hydrogen bonds. Quantum chemical calculations can determine the strength of individual hydrogen bonds and how they contribute to the formation of dimers or larger aggregates in the solid state or in solution. nih.gov The Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories are often employed to analyze the electronic structure of these interactions. mdpi.com

Studies on similar molecules, such as quinolone carboxylic acid derivatives, have shown how intramolecular and intermolecular hydrogen bonds dictate their physicochemical properties. mdpi.com For this compound, computational modeling could predict the preferred hydrogen bonding patterns, which are crucial for understanding its crystal packing and its interactions with biological macromolecules. The imidazole moiety itself is known to be a versatile participant in hydrogen bonding. researchgate.net The carboxylic acid group can form strong dimeric structures through hydrogen bonding, a phenomenon that has been studied computationally for various carboxylic acids. nih.gov The interplay between the imidazole and carboxylic acid functionalities in forming hydrogen-bonded networks is a key area for computational investigation.

Biological Relevance and Biochemical Role of Dihydroimidazole Carboxylic Acid Frameworks

Role as Intermediates in Biosynthetic Pathways (e.g., Purine (B94841) Nucleus and Histidine Amino Acid Components)

The imidazole (B134444) core, particularly when carboxylated, is a crucial building block in the de novo synthesis of purines and the amino acid histidine.

The biosynthesis of the purine nucleus, the foundation for DNA and RNA components like adenine (B156593) and guanine, proceeds through a series of intermediates, one of which is 5-aminoimidazole ribonucleotide (AIR). wikipedia.org A key step in this pathway is the carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme AIR carboxylase (EC 4.1.1.21). wikipedia.org The mechanism of this carboxylation can differ between organisms. In vertebrates, a bifunctional enzyme catalyzes the carboxylation and a subsequent step, whereas in bacteria like Escherichia coli, the process is carried out by two distinct enzymes, PurK and PurE. wikipedia.orgnih.gov The vertebrate enzyme does not require ATP for the carboxylation step, in contrast to the enzymes found in E. coli. nih.gov The significance of this carboxylated intermediate is highlighted by studies on inhibitors like 4-nitro-5-aminoimidazole ribonucleotide (NAIR), which tightly binds to AIR carboxylase, acting as a reactive intermediate analog. nih.govnih.gov

The biosynthesis of the essential amino acid L-histidine also involves the formation of an imidazole ring. nih.govresearchgate.net This pathway is metabolically linked to purine synthesis through the shared intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). nih.govresearchgate.net The imidazole side chain of histidine, with a pKa near physiological pH, allows it to function as a proton donor and acceptor in acid-base catalysis within the active sites of many enzymes. nih.govyoutube.comnih.gov It also plays a vital role in coordinating metal ions in various metalloproteins. nih.govnih.gov The synthesis of this crucial functional group proceeds from ATP and phosphoribosyl pyrophosphate (PRPP), underscoring the fundamental role of imidazole-forming pathways in creating catalytically active biomolecules. wikipedia.org

Biotransformation Studies of Related Dihydroimidazole (B8729859) Derivatives in Biological Systems

While specific biotransformation data on 4,5-dihydro-1H-imidazole-5-carboxylic acid is limited, studies on structurally related dihydroimidazole (also known as imidazoline) and benzimidazole (B57391) derivatives provide significant insight into their metabolic fate in biological systems. hmdb.ca These studies are critical for understanding how the body processes compounds containing this framework. nih.gov

Research on synthetic 2-benzylbenzimidazole opioids, known as nitazenes, has elucidated their metabolic pathways using human hepatocytes. nih.gov These studies demonstrate that the core structures undergo predictable transformations, primarily through enzymatic action in the liver. nih.gov Similarly, other complex molecules containing related heterocyclic systems are known to be metabolized via oxidative pathways. nih.gov

In vitro and in vivo studies have successfully identified key metabolites of various imidazoline (B1206853) and benzimidazole-containing compounds. For nitazene (B13437292) analogues like isotonitazene and metonitazene, the primary metabolic transformations identified include N-deethylation, O-dealkylation, and subsequent O-glucuronidation. nih.gov For instance, following incubation with human hepatocytes, isotonitazene was found to produce twelve distinct metabolites. nih.gov

Another example involves the DDAH1 inhibitor ZST316, which is metabolized in vivo into the known active compound L-257, suggesting that the biotransformation of a parent drug can lead to a pharmacologically active metabolite. mdpi.com These findings demonstrate that the dihydroimidazole framework and its analogues are susceptible to extensive metabolic modification.

Interactive Table: Identified Metabolites of Selected Benzimidazole Derivatives in Human Hepatocyte Models

This table summarizes the main biotransformation reactions observed for two synthetic opioids, providing insight into the metabolic pathways affecting related chemical structures.

| Parent Compound | Primary Biotransformation | Resulting Metabolites | Source |

| Isotonitazene | N-deethylation, O-dealkylation, O-glucuronidation | 12 metabolites identified, including N-deethyl and O-dealkyl derivatives. | nih.gov |

| Metonitazene | N-deethylation, O-dealkylation, O-glucuronidation | 7-9 metabolites identified, including N-deethyl and O-dealkyl derivatives. | nih.gov |

| Etodesnitazene | N-deethylation, O-dealkylation, O-glucuronidation | 22 metabolites identified. | nih.gov |

| Metodesnitazene | N-deethylation, O-dealkylation, O-glucuronidation | 10 metabolites identified. | nih.gov |

The identification and characterization of metabolites from complex biological matrices rely heavily on advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HR-MS) is the predominant methodology. nih.govmdpi.comnih.govmdpi.com

This approach involves several key steps:

Chromatographic Separation: HPLC is used to separate the parent compound from its various metabolites within a biological sample (e.g., plasma, urine, or hepatocyte incubates). mdpi.com

Mass Spectrometric Detection: The mass spectrometer detects the ions of the parent drug and any related metabolites. HR-MS provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nih.gov

Data Mining and Identification: Specialized software is used to mine the vast amount of data generated. nih.govyoutube.com This process often involves comparing experimental data against a list of theoretical metabolites, using techniques like mass defect filtering to distinguish drug-related compounds from endogenous background ions. nih.govnih.gov The fragmentation patterns (MS/MS spectra) provide structural information that helps to pinpoint the site of metabolic modification on the molecule. youtube.comyoutube.com

The development of a specific HPLC-MS/MS method for the simultaneous measurement of the inhibitor ZST316 and its active metabolite L-257 in plasma and tumor tissue showcases the power and precision of this technique for quantitative biotransformation studies. mdpi.com

Enzymatic Interactions and Mechanisms of Action of Dihydroimidazole Structures (General)

The imidazole and dihydroimidazole (imidazoline) rings are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net The ability of the nitrogen atoms in the ring to participate in hydrogen bonding and coordinate with metal ions is key to these interactions. researchgate.net

Dihydroimidazole derivatives can act as potent and selective enzyme inhibitors. For example, imidazole has been shown to cause partial competitive inhibition of GH1 β-glucosidases by binding directly within the enzyme's active site. nih.gov Other research has identified novel benzimidazole-based derivatives that act as excellent inhibitors of the urease enzyme. mmu.ac.uk The mechanism often involves the heterocyclic structure mimicking a substrate or transition state, or binding to allosteric sites to modulate enzyme activity.

Furthermore, compounds containing the imidazoline moiety are well-known ligands for imidazoline binding sites (IBS), which are distinct from adrenoceptors. nih.gov These interactions can trigger downstream signaling pathways. The diverse biological activities highlight the versatility of the dihydroimidazole core in molecular recognition at enzymatic and receptor sites. nih.gov

Interactive Table: Examples of Imidazole/Dihydroimidazole-Enzyme Interactions

This table provides examples of how compounds containing the imidazole or related heterocyclic cores interact with specific enzymes, illustrating their role as inhibitors or key catalytic residues.

| Compound/Structure | Target Enzyme/Protein | Type of Interaction | Consequence | Source |

| Histidine Residue | Various Enzymes (e.g., hydrolases, kinases) | Catalytic Residue | Participates in acid-base catalysis by donating/accepting protons. | nih.govyoutube.com |

| Imidazole | GH1 β-glucosidase | Partial Competitive Inhibitor | Binds in the active site, reducing the enzyme's affinity for its substrate. | nih.gov |

| Benzimidazole Derivatives | Urease | Enzyme Inhibitor | Blocks the active site, inhibiting urea (B33335) hydrolysis. | mmu.ac.uk |

| 4-nitro-5-aminoimidazole ribonucleotide | AIR Carboxylase | Tight-binding Inhibitor | Acts as a transition state analog, blocking purine biosynthesis. | nih.govnih.gov |

| Imidazoline-based drugs (e.g., Clonidine) | Imidazoline Binding Sites (IBS) | Ligand Binding | Binds to I1 and I2 subtypes, modulating cellular signaling. | nih.gov |

Synthetic Applications of 4,5 Dihydro 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Building Blocks for Complex Heterocyclic Compound Synthesis

The imidazole (B134444) ring is a fundamental structural motif in many biologically important molecules, including purines and certain amino acids. researchgate.net Derivatives of imidazole carboxylic acids, such as 4,5-imidazoledicarboxylic acid (H3IMDC), serve as crucial building blocks for constructing more elaborate heterocyclic systems. researchgate.netnih.gov These scaffolds can be readily derivatized, for example, by reacting with amines to yield imidazole-4,5-dicarboxamides. nih.gov Such derivatives can be designed to mimic substituted purines, which are an important class of small molecule biological probes. nih.gov

Furthermore, 4,5-imidazoledicarboxylic acid is utilized in the preparation of 4-aminoimidazole-5-carboxylic acid, which is a known intermediate for purine (B94841) syntheses. walshmedicalmedia.com The versatility of this core structure has also been harnessed to create building blocks for semi-synthetic penicillins and cephalosporins, highlighting its importance in medicinal chemistry. walshmedicalmedia.com The development of one-pot reductive cyclization methods has further streamlined the synthesis of complex fused imidazole systems, such as benzimidazoles, from related precursors, demonstrating the ongoing innovation in harnessing this heterocyclic core. medcraveonline.com

Precursors in Pharmaceutical Synthesis

The imidazole nucleus is a privileged pharmacophore in drug discovery, appearing in numerous commercially available drugs. medcraveonline.com Derivatives of 4,5-dihydro-1H-imidazole-5-carboxylic acid are pivotal intermediates in the synthesis of several key pharmaceuticals, particularly those targeting cardiovascular diseases.

The imidazole ring is a common structural feature in many nonpeptide Angiotensin II (AII) receptor antagonists, a class of drugs used to treat hypertension. nih.govacs.org A prominent example is Losartan, the first of its class, which was approved by the FDA in 1995. nih.gov The synthesis of Losartan relies heavily on an imidazole-based intermediate, specifically derivatives like 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. newdrugapprovals.orggoogle.comdrugfuture.com

The general synthetic strategy involves the convergent synthesis of two key fragments. One branch focuses on creating the substituted imidazole head, while the other prepares the biphenyltetrazole tail. drugfuture.comunits.it The imidazole aldehyde intermediate is regioselectively alkylated with a brominated biphenyltetrazole derivative. drugfuture.comunits.it Subsequent reduction of the aldehyde group and deprotection steps yield the final Losartan molecule. drugfuture.com The development of these synthetic routes was a significant breakthrough in creating orally active nonpeptide antihypertensives. acs.org

Beyond Losartan, derivatives of imidazole carboxylic acid are instrumental in developing other antihypertensive agents. Research has shown that various modifications to the core structure can yield compounds with potent biological activity. For instance, 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a known intermediate in the synthesis of Olmesartan (B1677269), another widely used antihypertensive drug.

In other research, the reaction of 1,2-hydroxylamino-oximes with glyoxylic acid has produced 2,5-dihydro-1H-imidazole-2-carboxylic acid 3-oxides. nih.gov One specific derivative from this class, 1-hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide, was found to exhibit antihypertensive activity. nih.gov This demonstrates that the dihydro-imidazole carboxylic acid core is a viable starting point for the discovery of new cardiovascular drugs.

The following table summarizes key imidazole intermediates and their corresponding pharmaceutical products.

| Imidazole Intermediate | Target Drug | Therapeutic Class |

| 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Losartan | Angiotensin II Receptor Blocker |

| 2-propyl-1H-imidazole-4,5-dicarboxylic acid | Olmesartan | Angiotensin II Receptor Blocker |

| 1-hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide | (Lead Compound) | Antihypertensive |

While the imidazole scaffold is widely explored in drug discovery, its direct synthetic lineage to currently marketed antirheumatic drugs is less established than its role in antihypertensives. Sulfasalazine is a key disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. ebi.ac.uknih.gov However, its synthesis involves the coupling of sulfapyridine (B1682706) and salicylic (B10762653) acid and does not originate from an imidazole carboxylic acid precursor. google.comnih.gov

Nonetheless, the imidazole core remains a target for creating new therapeutic agents. Research efforts include the parallel synthesis of libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov These compounds are designed as purine mimics and are hypothesized to be potential kinase inhibitors, which could have applications in treating inflammatory diseases like rheumatoid arthritis. nih.gov This work represents an exploratory front, using the imidazole-4,5-dicarboxylic acid scaffold to generate novel compounds for biological screening against disease targets. nih.gov

Applications in Agrochemical Research

The utility of imidazole carboxylic acid derivatives extends into the field of agrochemicals. Patents have been filed for 1H-imidazole-5-carboxylic acid derivatives for their specific use as herbicides. google.comgoogle.com Imidazole-4(5)-monocarboxylic acids are recognized as valuable starting materials for the preparation of various crop protection agents. google.com This application underscores the chemical versatility of the imidazole ring structure, allowing for its modification to interact with biological targets in plants as well as in humans.

Ligand Design in Coordination Chemistry and Supramolecular Assemblies

4,5-Imidazoledicarboxylic acid (H3IMDC) and its analogues are highly effective ligands in coordination and supramolecular chemistry. researchgate.net The molecule possesses multiple potential donor atoms: two nitrogen atoms within the imidazole ring and four oxygen atoms from its two carboxylate groups. researchgate.netwalshmedicalmedia.com This multi-dentate character allows for a wide variety of coordination modes with metal ions, making it an excellent building block for creating complex, high-dimensional structures like Metal-Organic Frameworks (MOFs). researchgate.netwalshmedicalmedia.com

The self-assembly properties of imidazole and carboxylic acids can be harnessed to create well-defined supramolecular layers through a network of strong hydrogen bonds. acs.org In the context of MOFs, imidazole-based ligands are reacted with various metal salts under hydro- or solvothermal conditions to produce crystalline frameworks with diverse topologies. nih.govnih.gov For example, different metal ions like Cd(II), Zn(II), and Ni(II) have been combined with imidazole-based linkers and polycarboxylate acids to form 1D chains, 2D sheets, and complex 3D interpenetrating networks. nih.govnih.gov

The specific structure and properties of the resulting MOF can be tuned by selecting the metal ion and the exact structure of the organic ligands. rsc.org These materials are investigated for a range of properties, including photoluminescence and photocatalytic activity. nih.govrsc.org

The table below provides examples of MOFs constructed using imidazole-based ligands.

| Ligands | Metal Ion(s) | Resulting Structure/Topology |

| 4,4'-bis(1-imidazolyl)biphenyl (bimb), 4,4'-oxybis(benzoic acid) (obbaH2) | Cu(II) | 3-fold interpenetrating 3D network |

| 4,4'-bis(1-imidazolyl)biphenyl (bimb), 4,4'-oxybis(benzoic acid) (obbaH2) | Zn(II) | 6-fold interpenetrating 3D chiral net |

| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC), 4,4′-bipyridine | Cd(II) | Water-stable MOF with proton conductive properties |

| 4,4'-bis(imidazol-1-yl)diphenyl ether (BIDPE), 5-hydroxy-isophthalic acid | Cd(II), Co(II) | 2D sheets with a 32-membered metallocyclic ring |

| V-shaped polycarboxylate acids, flexible imidazole-based ligands | Co(II) | Corrugated 2D sheets forming a 2D → 3D polycatenation net |

Based on a comprehensive review of available scientific literature, there is insufficient data to generate an article on the chemical compound “this compound” that adheres to the specified outline.

The requested topics—including the synthesis of its ligands, metal complex formation, catalytic applications, and its potential in materials science—are not documented for this specific molecule in the accessible chemical and materials science databases.

Research in this area predominantly focuses on related, but structurally distinct, compounds such as:

Imidazole-4,5-dicarboxylic acid : The aromatic (non-dihydro) analogue, which is widely used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for various derivatives. nih.govtcichemicals.comresearchgate.netnih.gov

Derivatives of Imidazoline (B1206853) (4,5-dihydro-1H-imidazole) : Research has been conducted on derivatives like 2-aryl-imidazoline-4-carboxylic acid amides for their potential biological activities. nih.gov However, this is a positional isomer with different substitutions.

Benzimidazole (B57391) Derivatives : Fused imidazole systems, such as benzimidazole-5-carboxylic acid, have been synthesized and studied for their medicinal applications. medcraveonline.comnih.gov

While information exists for the parent heterocycle, 4,5-dihydro-1H-imidazole sigmaaldrich.com, and for positional isomers like 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid nih.gov, specific literature detailing the synthesis and application of this compound is not available. Therefore, constructing a scientifically accurate article that strictly follows the provided outline for the specified compound is not possible at this time.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of research into 4,5-dihydro-1H-imidazole-5-carboxylic acid and its potential applications is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

Key areas of focus include:

Catalytic Approaches: The exploration of novel catalysts, including metal-organic frameworks and biocatalysts, could lead to more selective and higher-yielding reactions under milder conditions.

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel would significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Higher selectivity, milder reaction conditions, increased yields. | Catalyst cost, stability, and reusability. |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. researchgate.net | Compatibility of sequential reaction conditions. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Initial setup cost, potential for clogging. |

| Renewable Feedstocks | Improved sustainability, reduced environmental impact. | Availability and cost of starting materials. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in understanding its fundamental characteristics.

Future computational studies could focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. tandfonline.com

Molecular Dynamics Simulations: These simulations can model the behavior of the compound in different environments, such as in solution or interacting with biological macromolecules, which is crucial for predicting its bioavailability and mechanism of action. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): As more data on the biological activity of its derivatives become available, QSAR models can be developed to predict the activity of new compounds and guide the design of more potent analogues.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies. tandfonline.com | Guiding synthesis, interpreting spectroscopic data. |

| Molecular Dynamics (MD) | Conformational changes, solvent effects, binding affinities. tandfonline.com | Predicting behavior in biological systems. |

| QSAR Modeling | Biological activity based on chemical structure. | Accelerating drug discovery by prioritizing synthesis. |

Exploration of Novel Derivatizations for Diverse Applications

The functional groups present in this compound—the carboxylic acid and the secondary amines in the dihydroimidazole (B8729859) ring—provide ample opportunities for chemical modification. The synthesis and screening of a library of derivatives are crucial for unlocking the full therapeutic and industrial potential of this scaffold.

Promising derivatization strategies include:

Amide and Ester Formation: The carboxylic acid group can be readily converted into a wide range of amides and esters, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov

N-Substitution: The nitrogen atoms of the imidazole (B134444) ring can be functionalized with various substituents to explore their influence on the molecule's biological activity and material properties.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) or other bioisosteres can lead to improved pharmacological profiles.

| Derivative Class | Potential Applications | Rationale for Synthesis |

| Amides and Esters | Drug discovery, prodrug design. nih.gov | To improve pharmacokinetic properties. |

| N-Aryl/Alkyl Derivatives | Medicinal chemistry, materials science. | To explore structure-activity relationships. |

| Coordination Complexes | Catalysis, sensor technology. researchgate.net | To create novel functional materials. |

Interdisciplinary Research at the Interface of Chemistry and Biology

The future of research on this compound lies in fostering collaborations between chemists and biologists. Such interdisciplinary efforts are essential to fully elucidate the biological roles and therapeutic potential of this compound and its derivatives.

Key areas for interdisciplinary investigation include:

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which derivatives of this compound interact is a critical step in understanding their mechanism of action.

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationships of promising derivatives, is necessary for their development as therapeutic agents.

Development of Biochemical Probes: Labeled derivatives of this compound can be synthesized and used as chemical tools to study biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.